molecular formula C13H9F3N4O B4482092 7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4482092
M. Wt: 294.23 g/mol
InChI Key: ULNRXYBOLUMBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a methoxyphenyl and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-(trifluoromethyl)pyrimidine-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under appropriate conditions.

    Reduction: The triazolopyrimidine core can be reduced to form different hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 7-(4-hydroxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Methylphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-(4-Methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the methoxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities. Additionally, the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-9-4-2-8(3-5-9)10-6-7-17-12-18-11(13(14,15)16)19-20(10)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRXYBOLUMBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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